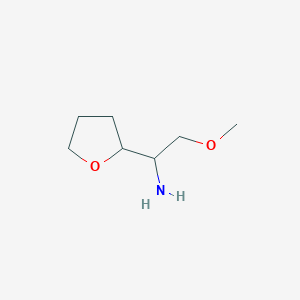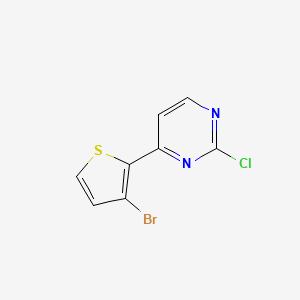
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
描述
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-nitrobenzaldehyde with 4-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction conditions can further enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxidized products: Formed by the oxidation of the imidazole ring or the methyl group.
Substituted imidazoles: Formed by nucleophilic substitution reactions.
科学研究应用
4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, leading to their inhibition. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, further influencing its biological activity.
相似化合物的比较
Similar Compounds
4-methyl-1-(4-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one: Similar structure but with the nitro group at the 4-position.
4-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one: Similar structure but with the nitro group at the 2-position.
4-methyl-1-(3-aminophenyl)-2,3-dihydro-1H-imidazol-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique positioning of the nitro group at the 3-position in 4-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one can significantly influence its reactivity and biological activity compared to its isomers. This specific arrangement can lead to distinct interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-12(10(14)11-7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVFXJKWXFMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)


amine](/img/structure/B1380250.png)




amine](/img/structure/B1380258.png)



